Alexamorelin Met 1
Description
Contextualization of Synthetic Growth Hormone Secretagogues in Biomedical Inquiry
Synthetic growth hormone secretagogues (GHSs) represent a significant class of molecules in biomedical research. miamiresidential.com These compounds, which can be either peptidic or non-peptidyl in structure, are designed to stimulate the release of growth hormone (GH) from the pituitary gland. d-nb.info Their mechanism of action often involves mimicking the endogenous hormone ghrelin and binding to the growth hormone secretagogue receptor type 1a (GHS-R1a). oup.comingentaconnect.com The GHS-R1a is a G protein-coupled receptor found in various tissues, including the pituitary gland and hypothalamus. ingentaconnect.com
The discovery of GHSs began with the investigation of synthetic enkephalin analogues in the 1970s. miamiresidential.com This line of research led to the development of potent GH-releasing peptides (GHRPs), such as GHRP-6, which served as a foundational structure for subsequent GHS development. miamiresidential.comwikipedia.org Unlike growth hormone-releasing hormone (GHRH), GHSs act through a different receptor, and their combined administration can produce a synergistic and massive increase in GH levels. wikipedia.org
The ability of these synthetic compounds to be administered through various routes, including intravenously and orally, and to induce a pulsatile release of endogenous GH, has made them attractive subjects for research into conditions like growth hormone deficiency and age-related changes in body composition. miamiresidential.comhoelzel-biotech.com However, their potential to enhance muscle growth, decrease fat mass, and improve physical strength has also placed them under scrutiny by anti-doping authorities. oup.comwada-ama.org Consequently, a major focus of academic research is the study of their metabolism to develop effective detection methods in sports. acs.orgresearchgate.net
Identification of Alexamorelin as a Parent Compound in Research Frameworks
Alexamorelin is a synthetic heptapeptide (B1575542) GHS that has been a subject of academic and clinical research. d-nb.inforesearchgate.net Its structure is defined as L-Alanyl-L-histidyl-2-methyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide. researchgate.net Like other GHSs, Alexamorelin functions as an agonist of the GHS-R1a, mimicking the action of ghrelin to stimulate the secretion of endogenous growth hormone. oup.comingentaconnect.com
Research has shown that Alexamorelin is a potent stimulator of GH release, with an efficacy comparable to the well-studied hexapeptide, Hexarelin. d-nb.info Beyond its primary function, studies have also investigated its effects on other hormones, noting that it can also induce the release of prolactin (PRL), adrenocorticotropic hormone (ACTH), and cortisol. d-nb.info
In the context of anti-doping science, Alexamorelin is categorized as a prohibited substance due to its performance-enhancing potential. ingentaconnect.comwada-ama.org This has necessitated comprehensive studies into its metabolic fate within the human body. Understanding how Alexamorelin is processed and broken down is crucial for identifying unique biomarkers that can signal its use. nih.gov Research frameworks, therefore, position Alexamorelin as a "parent compound," from which various metabolites are generated. These metabolic studies often employ advanced analytical techniques to identify and characterize the resulting products. oup.comacs.org
Significance of Alexamorelin Met 1 as a Key Research Target Metabolite
In the metabolic investigation of Alexamorelin, one metabolite has emerged as a primary and key target for research: This compound . oup.comglpbio.com Scientific studies have identified this metabolite as the resulting compound following the cleavage of the C-terminal alanine (B10760859) amino acid from the parent Alexamorelin peptide. oup.comnih.gov This metabolic reaction is specifically mediated by a carboxypeptidase enzyme. oup.comnih.gov
The significance of this compound is multifaceted. Primarily, it serves as a crucial biomarker for detecting the administration of Alexamorelin in anti-doping controls. oup.com In vitro studies using human hepatocytes have demonstrated that Alexamorelin undergoes significant hepatic metabolism, with its signal decreasing approximately 150-fold after three hours, leading to the formation of this single, detectable metabolite. oup.comnih.gov
Interestingly, research has revealed that this compound is identical to another well-known, commercially available GHS known as Examorelin , or Hexarelin . oup.comingentaconnect.com This discovery adds a layer of complexity to its role as a biomarker, as its presence in a biological sample could indicate the use of either Alexamorelin or Examorelin. ingentaconnect.com Therefore, while the detection of this compound (Examorelin) can document the use of its parent compound, the definitive confirmation of Alexamorelin administration requires the direct detection of the parent drug itself. ingentaconnect.com
Furthermore, research indicates that Examorelin (this compound) is not an inert byproduct; it is a potent and efficacious GHS in its own right, reported to be even more potent at the GHS-R1a than Alexamorelin itself. oup.com This inherent biological activity makes this compound a significant research target, not just for its role in detection, but also for its own physiological effects. oup.comwikipedia.org
Detailed Research Findings
The identification and characterization of this compound have been elucidated through a combination of predictive computational models and laboratory experiments. In silico metabolite prediction tools, such as GLORYx, have been used to forecast potential metabolic transformations of Alexamorelin. nih.gov These predictions pointed towards several possibilities, including N-acetylation, hydroxylation, and amide hydrolysis, with the latter being the confirmed pathway for the formation of this compound. nih.gov
Experimental validation has been achieved through in vitro incubations of Alexamorelin with pooled human hepatocytes. oup.com Analysis of the incubation samples using liquid chromatography–high-resolution tandem mass spectrometry (LC–HRMS/MS) confirmed the presence of a single major metabolite. oup.comnih.gov This metabolite, designated M1 in the study, showed a mass shift corresponding to the loss of an alanine residue from the parent compound. ingentaconnect.com This finding was consistent across different research studies, including those using human liver microsomes and S9 fractions. oup.com
The resulting metabolite, this compound, is structurally identical to the hexapeptide Examorelin (Hexarelin). oup.com This has been a consistent finding in the scientific literature focused on GHS metabolism. oup.comingentaconnect.com The metabolic process is a C-terminal cleavage catalyzed by carboxypeptidases. oup.com
Data Tables
Table 1: Properties of Alexamorelin and its Metabolite
| Property | Alexamorelin (Parent Compound) | This compound (Examorelin/Hexarelin) |
| Synonyms | Ala-His-D-2-Methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 | Examorelin, Hexarelin |
| Peptide Length | Heptapeptide | Hexapeptide |
| Molecular Formula | C50H63N13O7 | C47H58N12O6 |
| Molecular Weight | 958.1 g/mol wada-ama.org | 887.0 g/mol (calculated from Alexamorelin structure), ~622.68 g/mol (as per some supplier data, likely an error or different salt form) hoelzel-biotech.comclinisciences.com |
| Primary Function | GHS-R1a Agonist oup.com | GHS-R1a Agonist oup.com |
| Reported Potency | Potent GH Secretagogue d-nb.info | More potent and efficacious at the GHS-R1a than Alexamorelin oup.com |
| Metabolic Origin | N/A (Parent Compound) | C-terminal cleavage of Alanine from Alexamorelin oup.com |
Note on Molecular Weight: The theoretical molecular weight of Examorelin (C47H58N12O6) is approximately 887.0 g/mol . The value of 622.68 g/mol is cited from commercial suppliers for "this compound" and may correspond to a different chemical entity or be an error. The structural change from Alexamorelin to Examorelin involves the loss of an alanine residue (C3H5NO), which has a mass of approximately 71.08 Da.
Properties
sequence |
One Letter Code: d-Mrp-AW-d-Phe |
|---|---|
Synonym |
(D-Mrp)-Ala-Trp-(D-Phe) |
Origin of Product |
United States |
Synthetic Methodologies and Analogue Development for Research
Chemical Synthesis of Alexamorelin for Laboratory Investigation
The chemical synthesis of Alexamorelin for laboratory use is primarily achieved through solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry. science.govnih.gov This method allows for the efficient and controlled assembly of the peptide chain on a solid support.
Solid Phase Peptide Synthesis Approaches for Research-Grade Material
The synthesis of research-grade Alexamorelin is typically accomplished using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid support. nih.govaminogen.net This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin.
A common choice for the solid support is a resin such as Rink Amide resin, which is suitable for the synthesis of C-terminally amidated peptides like Alexamorelin. google.com The synthesis begins with the loading of the C-terminal amino acid, in this case, Fmoc-Lys(Boc)-OH, onto the resin. The synthesis cycle then proceeds with the following steps for each subsequent amino acid in the Alexamorelin sequence (D-Phe, Trp, Ala, D-2-methyl-Trp, His, Ala):
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). aminogen.net
Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling agent to facilitate the formation of a peptide bond with the newly exposed N-terminus of the peptide chain. Common coupling agents include combinations like N,N'-diisopropylcarbodiimide (DIC) with N-hydroxybenzotriazole (HOBt), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). aminogen.netgoogle.com
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products. aminogen.net
This cycle is repeated until the full peptide sequence of Alexamorelin is assembled. The side-chain protecting groups (e.g., Boc for Lys, Trt for His) remain intact throughout the synthesis. Finally, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. aminogen.netmdpi.com The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.comwaters.com
| Step | Reagent/Solvent | Purpose |
| Resin Selection | Rink Amide Resin | Solid support for C-terminally amidated peptides |
| Amino Acid Protection | Fmoc (N-terminus), Boc/Trt (side chains) | Prevents unwanted side reactions during synthesis |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group to allow for the next coupling |
| Coupling | DIC/HOBt or TBTU in DMF/NMP | Activates the carboxylic acid for peptide bond formation |
| Cleavage & Deprotection | TFA/TIS/Water | Cleaves the peptide from the resin and removes side-chain protecting groups |
| Purification | RP-HPLC | Isolates the desired peptide from impurities |
Table 1: Key Reagents and Their Functions in the Solid-Phase Synthesis of Alexamorelin.
Microwave-Assisted Peptide Synthesis Techniques in Compound Generation
To accelerate the synthesis of peptides like Alexamorelin, microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique. creative-peptides.comscielo.br By utilizing microwave energy, the reaction times for both the deprotection and coupling steps can be significantly reduced, often from hours to minutes. creative-peptides.compsu.edu
| Synthesis Step | Conventional SPPS Time | Microwave-Assisted SPPS Time |
| Fmoc Deprotection | 15-30 minutes | 1-3 minutes |
| Amino Acid Coupling | 1-2 hours | 5-15 minutes |
| Total Synthesis Time (for a heptapeptide) | ~1-2 days | ~4-6 hours |
Table 2: Comparison of Typical Reaction Times for Conventional and Microwave-Assisted SPPS.
Generation and Isolation of Alexamorelin Met 1 and Other Metabolites for Study
Enzymatic Production of this compound for Structural Elucidation
Research has identified this compound as the hexapeptide examorelin (also known as hexarelin). This metabolite is formed through the enzymatic cleavage of the C-terminal alanine (B10760859) residue from the parent Alexamorelin molecule. This reaction is mediated by a carboxypeptidase enzyme.
For the purpose of structural elucidation, this compound can be produced in a laboratory setting through in vitro incubation of Alexamorelin with human liver microsomes or specific carboxypeptidases. The resulting mixture can then be subjected to purification techniques like RP-HPLC to isolate the metabolite. The structure of the isolated this compound can be confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to verify the loss of the alanine residue.
| Parent Compound | Metabolite | Enzymatic Reaction |
| Alexamorelin | This compound (Examorelin) | C-terminal cleavage of Alanine |
Table 3: Enzymatic Conversion of Alexamorelin to this compound.
Synthesis of Isotopically Labeled Alexamorelin and Metabolite Analogues
Isotopically labeled analogues of Alexamorelin and its metabolites are invaluable tools for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry-based assays. nih.govacs.org
The synthesis of these labeled compounds typically involves the incorporation of stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) into one or more of the amino acid building blocks. For instance, a ¹³C and ¹⁵N-labeled version of Alexamorelin can be synthesized using the same SPPS methodology described earlier, but with one or more of the Fmoc-protected amino acids being isotopically enriched. A common strategy is to label one of the amino acids, such as Alanine or Glycine if it were present, with ¹³C at the carbonyl carbon and/or ¹⁵N at the amide nitrogen.
These labeled amino acids are commercially available and can be seamlessly integrated into the SPPS workflow. The resulting isotopically labeled Alexamorelin will have a higher molecular weight than the unlabeled compound, allowing for its precise differentiation and quantification in complex biological matrices using mass spectrometry. Similarly, isotopically labeled versions of this compound (examorelin) can be synthesized for use as standards in metabolic research.
| Labeled Compound | Isotope(s) | Labeled Amino Acid Example | Application |
| Labeled Alexamorelin | ¹³C, ¹⁵N | Fmoc-Ala-¹³C₃,¹⁵N-OH | Internal standard for MS quantification, metabolic tracking |
| Labeled this compound | ¹³C, ¹⁵N | Fmoc-Lys(Boc)-¹³C₆,¹⁵N₂-OH | Standard for metabolite identification and quantification |
Table 4: Examples of Isotopically Labeled Alexamorelin Analogues for Research.
Molecular and Cellular Mechanisms of Action in Pre Clinical Settings
Receptor Binding Dynamics and Specificity
The initial step in the mechanism of action of Alexamorelin Met 1 involves its binding to the GHS-R1a. This interaction is fundamental to its ability to elicit a physiological response.
Interaction with Growth Hormone Secretagogue Receptor Type 1a (GHS-R1a)
This compound is recognized as a ligand for the GHS-R1a. In vitro studies have demonstrated its capability to inhibit the binding of other known GHS ligands to this receptor, indicating a direct interaction. While the precise binding affinity in terms of specific Ki or IC50 values for this compound is not extensively detailed in the public domain, its functional activity as a growth hormone secretagogue implies a significant affinity for the GHS-R1a. The binding of this compound to the GHS-R1a is a prerequisite for the initiation of downstream signaling cascades that ultimately lead to the release of growth hormone.
Characterization of in vitro Binding Inhibition Profiles
Downstream Signaling Pathways and Cellular Responses
Upon binding of this compound to the GHS-R1a, a conformational change in the receptor is induced, leading to the activation of intracellular signaling pathways.
Elucidation of Intracellular Cascades Triggered by GHS-R1a Activation
Activation of the GHS-R1a by an agonist typically leads to the coupling with Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 levels triggers the release of calcium from intracellular stores, a key event in the cellular response leading to growth hormone secretion. While this is the canonical pathway, the GHS-R1a is also known to couple to other G proteins and activate alternative signaling pathways, a phenomenon that can be influenced by the specific ligand bound to the receptor. The precise signaling signature activated by this compound would require specific investigation.
Investigation of Molecular Order Parameters within Receptor Domains
The study of molecular order parameters, often utilizing techniques like solid-state NMR spectroscopy, provides insights into the dynamics of the receptor's structure upon ligand binding. Such investigations can reveal changes in the conformational flexibility of different receptor domains. For the GHS-R1a, studies have been conducted to measure order parameters in the absence and presence of agonists and inverse agonists, revealing ligand-induced changes in receptor dynamics. However, specific studies detailing the impact of this compound on the molecular order parameters of GHS-R1a domains are not currently available in published literature.
Theoretical and Computational Modeling of Ligand-Receptor Interactions
Computational approaches, including molecular docking and molecular dynamics simulations, are powerful tools for understanding the intricacies of ligand-receptor binding at an atomic level. These methods can predict the binding pose of a ligand within the receptor's binding pocket and identify key interacting residues. For the GHS-R1a, computational models have been developed to study the binding of various agonists and antagonists nih.govnih.gov. These studies have highlighted the importance of hydrophobic interactions and specific charge-charge interactions for ligand recognition nih.gov. While these general models of the GHS-R1a provide a framework for understanding ligand binding, specific computational studies focused on the interaction between this compound and the GHS-R1a are not prominently featured in the available scientific literature. Such studies would be invaluable for elucidating the precise binding mode of this compound and for guiding the design of future GHS-R1a ligands.
Metabolic Pathways and Biotransformation Studies in Research Models
In Vitro Biotransformation Assessments
To investigate the metabolic fate of Alexamorelin, researchers utilize various in vitro systems that replicate the body's metabolic machinery.
The liver is a primary site for the metabolism of foreign compounds (xenobiotics). Studies employing cryopreserved human hepatocytes are considered a reliable method for predicting in vivo metabolism because these cells contain the necessary enzymes, cofactors, and transporters. oup.com Research has shown that cryopreservation does not significantly alter the metabolic activity of these cells. oup.com
In a key study, Alexamorelin was incubated with pooled human hepatocytes from ten donors. oup.comresearchgate.netnih.gov The results demonstrated significant hepatic metabolism, with the concentration of the parent Alexamorelin compound decreasing approximately 150-fold after a three-hour incubation period. oup.comresearchgate.netnih.govresearchgate.net This rapid breakdown highlights the efficiency of liver enzymes in processing the peptide. oup.comresearchgate.netnih.gov While human hepatocytes are a preferred model, other systems like human kidney microsomes (HKM) and liver S9 fractions have also been shown to have high metabolic activity toward growth hormone-releasing peptides (GHRPs) like Alexamorelin. nih.gov
The stability of Alexamorelin has also been assessed in other biological fluids. Studies have noted that small peptides like Alexamorelin can degrade rapidly in blood samples due to the presence of proteolytic enzymes. researchgate.net For instance, rapid degradation has been observed in horse blood. researchgate.net When incubated with human serum, Alexamorelin produced fewer metabolites compared to incubations with more complex systems like liver S9 fractions or kidney microsomes, suggesting a different or less extensive metabolic process in the bloodstream. nih.gov The degradation of similar peptides is often catalyzed by exopeptidases found in plasma. researchgate.net
Detailed analysis of the metabolic process in human hepatocytes revealed a specific enzymatic action. The primary transformation observed was the hydrolysis of a peptide bond at the C-terminal end of Alexamorelin. oup.com This reaction involves the cleavage of the terminal Alanine (B10760859) amino acid. oup.comresearchgate.netnih.gov This type of cleavage is specifically mediated by carboxypeptidases, a class of peptidases present in hepatocytes that target the C-terminus of peptides. oup.comresearchgate.netnih.gov This enzymatic action results in the formation of a single, stable metabolite. oup.com Further studies have confirmed that liver S9 fractions and human kidney microsomes can also enzymatically remove the C-terminal amide group from GHRPs. nih.gov
Identification and Structural Elucidation of Alexamorelin Met 1 and Other Metabolites
Identifying the exact structure of metabolites is a crucial step, achieved through a combination of predictive software and highly sensitive analytical instrumentation.
Before laboratory analysis, computational tools can predict potential metabolic pathways. Researchers used the GLORYx freeware, a program that models phase I and phase II metabolic reactions in humans, to forecast the biotransformation of Alexamorelin. oup.comnih.gov The software predicted a total of 21 potential single-reaction metabolites. oup.comresearchgate.netnih.gov
The most probable predicted transformation was N-acetylation, with a high probability score of 98%. oup.comresearchgate.netnih.gov Other less likely transformations predicted by GLORYx included N-oxidation, hydroxylation, amide hydrolysis, and oxidative deamination, all of which had probability scores below 40%. oup.comresearchgate.netnih.gov These predictions, while not always perfectly mirroring in vitro results, serve as a valuable guide for optimizing the analytical methods used to screen for and identify actual metabolites. oup.com
Table 1: In Silico Metabolite Predictions for Alexamorelin using GLORYx
| Predicted Transformation | Probability Score (%) | Location on Molecule |
|---|---|---|
| N-Acetylation | 98 | C-terminal Ala or N-terminal Lys |
| N-Oxidation | < 40 | C-terminal (Ala or His) or N-terminal (D-Phe or Lys) amino acids |
| Hydroxylation | < 40 | C-terminal (Ala or His) or N-terminal (D-Phe or Lys) amino acids |
| Amide Hydrolysis | < 40 | C-terminal (Ala or His) or N-terminal (D-Phe or Lys) amino acids |
| Oxidative Deamination | < 40 | C-terminal (Ala or His) or N-terminal (D-Phe or Lys) amino acids |
| N-Glucuronidation (Phase II) | < 40 | C-terminal (Ala or His) or N-terminal (D-Phe or Lys) amino acids |
Data sourced from studies utilizing GLORYx freeware for metabolite prediction. oup.comresearchgate.netnih.gov
The definitive identification of Alexamorelin's metabolites was accomplished using liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS). oup.comnih.gov This powerful technique separates compounds in a sample and then measures their mass with extremely high accuracy, allowing for precise structural determination.
Analysis of the human hepatocyte incubation samples via LC-HRMS/MS detected only one metabolite. oup.comresearchgate.netnih.gov This metabolite, resulting from the carboxypeptidase-mediated cleavage of the C-terminal Alanine, was identified as examorelin (also known as hexarelin). oup.comnih.gov Therefore, this compound is the compound examorelin. oup.comglpbio.com The study confirmed the identity of this metabolite by analyzing its specific fragmentation patterns under both positive and negative ionization modes in the mass spectrometer. oup.com
Table 2: Identified Metabolite of Alexamorelin in Human Hepatocyte Incubations
| Parent Compound | Metabolite Identified | Metabolic Reaction | Analytical Method |
|---|---|---|---|
| Alexamorelin | This compound (Examorelin/Hexarelin) | Cleavage of C-terminal Alanine | LC-HRMS/MS |
Data sourced from in vitro metabolism studies. oup.comresearchgate.netnih.gov
In Vivo Metabolic Fate in Non-human Animal Models
The investigation of a compound's metabolic fate within living organisms is crucial for understanding its biological duration of action and identifying potential biomarkers. For peptide-based compounds like Alexamorelin, in vivo studies in non-human animal models, particularly rodents, provide foundational insights into their biotransformation and stability.
Research conducted on rodent models indicates that Alexamorelin is subject to rapid and extensive metabolism in vivo. Studies involving administration to rats have shown that the parent peptide is degraded quickly, making its detection in biological samples challenging. researchgate.net Consequently, the parent compound is traceable in urine with significantly lower sensitivity compared to its metabolic products. researchgate.netnih.gov This rapid degradation underscores the peptide's inherent instability within a biological system.
The primary metabolic pathway identified involves enzymatic cleavage. researchgate.netnih.gov The most significant biotransformation is the cleavage of the C-terminal alanine amino acid, a reaction mediated by carboxypeptidases. researchgate.netnih.gov This process results in the formation of a major metabolite, which is chemically identical to the compound examorelin (also known as hexarelin). researchgate.netnih.gov Further degradation leads to smaller peptide fragments, such as the metabolite identified as Alexamorelin (3-6) met. nih.gov The high rate of hepatic metabolism is significant, with in vitro studies using human liver cells showing a 150-fold decrease in the Alexamorelin signal after just three hours, a process mirrored in in vivo rodent models. researchgate.netnih.gov
| Parameter | Observation in Rodent Models (Rat) | Reference |
|---|---|---|
| In Vivo Stability | Rapidly degraded | researchgate.net |
| Detectability in Urine | Parent compound has low sensitivity; metabolites are better markers | researchgate.netnih.gov |
| Primary Metabolic Pathway | C-terminal cleavage of Alanine by carboxypeptidase | researchgate.netnih.gov |
| Identified Metabolites | Examorelin (Hexarelin), Alexamorelin (3-6) met. | nih.govresearchgate.netnih.gov |
The metabolic profile of Alexamorelin is comparable to other growth hormone-releasing peptides (GHRPs), which often share similar structural features and, consequently, similar metabolic vulnerabilities. A comprehensive study that administered eight different GHRPs to rats, including Alexamorelin, GHRP-1, GHRP-2, GHRP-6, and Ipamorelin, identified a total of 28 urinary metabolites, highlighting the extensive biotransformation these peptides undergo. researchgate.net
Alexamorelin and GHRP-1, in particular, are noted for being rapidly degraded, making their metabolites crucial for detection. researchgate.netnih.gov The metabolic pathway of Alexamorelin, which involves cleavage to form Hexarelin, is a key differentiator. researchgate.netnih.gov Hexarelin itself is subject to further metabolism, with metabolites such as Hexarelin (1-3) free acid being identified in urine. researchgate.net This contrasts with peptides like Ipamorelin, which contains nonproteinogenic amino acids that render it more stable against certain enzymatic actions like those from amidases. researchgate.net The metabolism of GHRP-6 also proceeds via enzymatic cleavage, yielding metabolites like GHRP-6 (2-6) NH2 and GHRP-6 (2-5) free acid. researchgate.net This common theme of peptidase-driven degradation is a hallmark of this class of compounds in animal models. researchgate.net
| Peptide | Animal Model | Key Metabolic Characteristics | Identified Metabolites | Reference |
|---|---|---|---|---|
| Alexamorelin | Rat | Rapidly degraded via C-terminal cleavage | Examorelin (Hexarelin), Alexamorelin (3-6) met. | researchgate.netnih.govresearchgate.netnih.gov |
| GHRP-1 | Rat | Rapidly degraded, similar to Alexamorelin | Metabolites are the primary analytes in urine | researchgate.netnih.gov |
| GHRP-2 | Rat | Subject to extensive metabolism | One primary metabolite established | researchgate.net |
| GHRP-6 | Rat | Metabolized via peptide cleavage | GHRP-6 (2-6) NH2, GHRP-6 (2-5) free acid | researchgate.net |
| Hexarelin | Rat | Metabolized into smaller peptide fragments | Hexarelin (1-3) free acid | researchgate.net |
| Ipamorelin | Rat | More stable compared to other GHRPs due to nonproteinogenic amino acids | Ipamorelin (1-4) free acid | researchgate.net |
Advanced Analytical Methodologies for Research and Characterization
Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS) stands as a cornerstone technology for the analysis of Alexamorelin and its metabolites. criver.comwiley-vch.de Its high sensitivity and selectivity allow for the precise measurement of these compounds in complex biological matrices. criver.com
Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) Applications
Liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful technique extensively used for the identification and characterization of Alexamorelin and its metabolites. nih.govoup.com This method combines the separation capabilities of liquid chromatography with the high mass accuracy and fragmentation analysis of high-resolution mass spectrometry. criver.comwiley-vch.de
In one study, researchers utilized LC-HRMS/MS to analyze samples from in vitro incubations of Alexamorelin with human hepatocytes. nih.govoup.com The analysis successfully detected a single metabolite, resulting from the cleavage of the C-terminal alanine (B10760859) amino acid. nih.govoup.com This metabolite was identified as Examorelin (Hexarelin). oup.com The high-resolution capabilities of the Orbitrap mass analyzer, operating at a resolution of 70,000, enabled accurate mass measurements, which were crucial for the metabolite's identification. oup.com Data-dependent MS/MS scans provided fragmentation patterns that further confirmed the structure of the metabolite. oup.com
The use of LC-HRMS/MS is not only for qualitative identification but also for understanding the metabolic fate of the peptide. After a 3-hour incubation with hepatocytes, the signal for Alexamorelin decreased significantly, by approximately 150-fold, indicating substantial hepatic metabolism. nih.govoup.com
Table 1: LC-HRMS/MS Parameters for Alexamorelin Analysis
| Parameter | Setting |
| Mass Spectrometer | High-Resolution Tandem Mass Spectrometer (e.g., Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Full Scan Resolution | 70,000 FWHM |
| Scan Range | m/z 100–1270 |
| Data Acquisition | Full Scan and Data-Dependent MS/MS |
| Collision Energy | Optimized for fragmentation |
This table is a representative example based on typical parameters and may vary between specific studies.
Ultra-High Performance Liquid Chromatography Coupled to Mass Spectrometry
Ultra-high performance liquid chromatography (UHPLC) coupled to mass spectrometry (MS) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC-MS systems. measurlabs.com This improvement is primarily due to the use of smaller particle sizes in the chromatography column, which allows for higher operating pressures. measurlabs.com
For the analysis of peptides like Alexamorelin, UHPLC-MS can provide rapid and efficient separation from other components in a biological sample, leading to cleaner mass spectra and more reliable identification. ub.edunih.gov In the context of doping control, a UHPLC-MS/MS method was developed for the simultaneous analysis of several growth hormone-releasing peptides, including Alexamorelin, in human urine. oak.go.kr This method demonstrated the high throughput and sensitivity of UHPLC-MS for screening purposes. oak.go.kr
A study focusing on a range of peptide and non-peptide drugs utilized a UHPLC system coupled to a Q Exactive™ HF-X Hybrid Quadrupole-Orbitrap™ mass spectrometer for analysis of dried blood spots. d-nb.info The chromatographic separation was achieved on a C8 analytical column with a total runtime of 15 minutes, showcasing the efficiency of UHPLC. d-nb.info
Integration of Ion Mobility Spectrometry for Enhanced Characterization
Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. chromatographyonline.comowlstonemedical.com When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, which can resolve isobaric and isomeric compounds that are indistinguishable by mass spectrometry alone. chromatographyonline.comowlstonemedical.com
The integration of IMS can enhance the characterization of Alexamorelin and its metabolites by providing information about their collision cross-section (CCS), a parameter related to their three-dimensional structure. This can be particularly useful in distinguishing between closely related peptide structures. While specific studies on the direct application of IM-MS to Alexamorelin Met 1 are not detailed in the provided results, the technology's potential for separating complex mixtures of peptides makes it a valuable tool for this area of research. chromatographyonline.comuni-due.de
Sample Preparation and Extraction Techniques in Research
Effective sample preparation is a critical prerequisite for the successful analysis of Alexamorelin and its metabolites by mass spectrometry. The goal is to isolate the target analytes from the complex biological matrix, remove interfering substances, and concentrate the sample. biocompare.com
Optimization of Solid-Phase Extraction for Peptide Metabolites
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of peptides from biological fluids like urine and plasma. biocompare.comnih.govelementlabsolutions.com The choice of SPE sorbent is crucial for achieving high recovery of the target analytes. For peptides like Alexamorelin and its metabolites, mixed-mode cation exchange (MCX or WCX) SPE cartridges have proven to be effective. d-nb.inforesearchgate.net
In one method developed for the detection of various growth hormone-releasing peptides, a highly specific solid-phase extraction was employed. nih.gov Another study utilized a mixed-mode cation exchange SPE cartridge for the extraction of 42 target peptides from horse urine. researchgate.net A fully automated sample preparation method for dried blood spots also incorporated strong cation exchange (SCX) SPE, which yielded the best results for the target analytes. d-nb.info The optimization of SPE protocols, including the selection of appropriate wash and elution solvents, is essential to maximize recovery and minimize matrix effects. elementlabsolutions.comresearchgate.net
Table 2: Example of a Solid-Phase Extraction Protocol for Peptides
| Step | Solvent/Reagent | Purpose |
| Conditioning | Methanol, followed by Water | To activate the sorbent |
| Sample Loading | Urine/Plasma sample (pH adjusted) | To retain the analytes on the sorbent |
| Washing | Acidic buffer, followed by organic solvent | To remove interfering substances |
| Elution | Basic organic solvent mixture | To recover the purified analytes |
This table represents a general SPE workflow and specific conditions are optimized for each application.
Methodologies for Protein Precipitation and Enzymatic Digestion in Biological Samples
Protein precipitation is a common first step in the analysis of small molecules and peptides in biological samples like plasma or serum. abcam.com This process removes high-abundance proteins that can interfere with the analysis. abcam.com Methods such as precipitation with organic solvents (e.g., acetone) or acids (e.g., perchloric acid) are frequently used. biorxiv.orgnih.gov
Following protein precipitation, enzymatic digestion is sometimes employed, particularly in proteomics, to break down proteins into smaller, more easily analyzable peptides. nih.govmdpi.com However, for the analysis of an intact peptide metabolite like this compound (Examorelin), the primary goal of sample preparation is to remove larger proteins without degrading the target analyte.
In a study on Alexamorelin metabolism, samples from hepatocyte incubations were analyzed. nih.govoup.com While the specific protein precipitation method was not detailed, it is a standard procedure to prepare such samples for LC-MS analysis. The study focused on the identification of the intact metabolite, indicating that enzymatic digestion to further break down the peptides was not the primary approach. nih.govoup.com The main metabolic reaction observed was itself an enzymatic cleavage by a carboxypeptidase, leading to the formation of Examorelin. nih.govoup.com
Application of Internal Standards in Quantitative Analytical Assays
The accurate quantification of chemical compounds in complex biological matrices is a significant challenge in analytical chemistry. The use of internal standards (IS) is a fundamental and widely accepted strategy to ensure the reliability and accuracy of quantitative results, particularly in high-stakes fields such as clinical research and anti-doping analysis. acs.orgnih.gov An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls at the beginning of the sample preparation process. scioninstruments.combiopharmaservices.com Its primary function is to compensate for the potential variability and loss of the analyte during the analytical workflow, which can include extraction, derivatization, and injection into the analytical instrument. biopharmaservices.comnih.gov By comparing the instrument's response for the analyte to that of the internal standard, variations arising from matrix effects, sample preparation inconsistencies, and instrument drift can be effectively normalized. scioninstruments.combiopharmaservices.com
For peptide analysis, such as the quantification of Alexamorelin and its metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique due to its high sensitivity and selectivity. researchgate.net In these assays, the choice of an appropriate internal standard is critical for achieving accurate quantification. oup.com The ideal internal standard co-elutes with the target analyte and exhibits similar ionization efficiency, but is mass-distinguishable. uhplcslab.com Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard for internal standards in LC-MS/MS because their physical and chemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly throughout the entire analytical procedure. biopharmaservices.comoup.com
Detailed Research Findings
In the context of anti-doping, validated analytical methods for detecting prohibited substances like Alexamorelin are crucial. Research has focused on developing robust quantitative assays in biological matrices such as urine and blood. A study by Lee et al. developed and validated a simultaneous LC-MS/MS method for the analysis of seven growth hormone-releasing peptides (GHRPs), including Alexamorelin, and three growth hormone secretagogues in human urine. researchgate.netresearchgate.net This method employed two internal standards, (CN-Lysine)-GHRP-2 and (CN-Lysine)-GHRP-6, to ensure accurate quantification. researchgate.net The use of these analogue peptides as internal standards helps to control for variability during the sample preparation and analysis. acs.orgnih.gov
The table below details the mass spectrometry parameters for Alexamorelin, its two primary metabolites (M1 and M2), and the internal standards used in the validated method by Lee et al. researchgate.net This data is essential for setting up a selective and sensitive quantitative assay.
| Compound | Precursor Charge State | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min) |
|---|---|---|---|---|---|
| Alexamorelin | +2 | 479.75 | 129.1, 209.1, 813.3 | 22, 22, 14 | 2.9 |
| Alexamorelin M1 | +2 | 444.73 | 109.9, 129.8, 146.9 | 27, 27, 21 | 3.1 |
| Alexamorelin M2 | +1 | 623.25 | 143.9, 334.9, 352.2 | 38, 24, 16 | 3.7 |
| ISTD 1 (CN Lysine (B10760008) GHRP-2) | +2 | 413.90 | 136.9, 152.8, 169.9 | 25, 28, 24 | 3.3 |
| ISTD 2 (CN Lysine GHRP-6) | +2 | 441.40 | 109.9, 158.9, 247.9 | 28, 26, 31 | 2.8 |
*Qualifier ions are in bold.
Further research highlights the use of other types of internal standards. A study by Cuervo et al. utilized a deamidated GHRP-2 labeled in lysine with stable isotopes (¹³C₆ and ¹⁵N₂) as an internal standard for the analysis of 17 different substances, one of which was Alexamorelin. acs.orgnih.gov This approach, using a stable isotope-labeled analogue, is a powerful strategy to ensure the highest level of accuracy in quantitative analysis. nih.gov
In another study focused on identifying Alexamorelin's metabolic biomarkers, researchers used deuterium-labeled internal standards, specifically triply deuterated GHRP-4 and a deuterated GHRP-2 metabolite, to optimize the extraction and analytical procedures from human hepatocyte incubations. researchgate.net This demonstrates the application of internal standards not only for quantification in final assays but also during the method development and validation phases to ensure efficiency and robustness. The rapid degradation of Alexamorelin, especially in urine where its metabolites are more readily detected, underscores the importance of these optimized and controlled analytical methods. d-nb.infonih.gov
The consistent findings across different research initiatives emphasize that the application of appropriate internal standards, whether they are stable isotope-labeled or structurally similar analogues, is indispensable for the accurate and reliable quantitative analysis of Alexamorelin and its metabolites in complex biological samples.
Computational Chemistry and Rational Design Principles for Peptide Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of Alexamorelin Met 1, it is used to model its interaction with its biological target, the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a). nih.govresearchgate.net This simulation is crucial for understanding the structural basis of the peptide's activity.
Molecular docking simulations predict how this compound fits into the binding pocket of the GHS-R1a receptor. This involves sampling a vast number of possible conformations (spatial arrangements) of the flexible peptide and orientations within the receptor's active site. nih.gov The output is a set of proposed binding modes, ranked by a scoring function that estimates the binding affinity.
Researchers can analyze these modes to identify the most energetically favorable conformation of this compound when bound to the receptor. nih.govnih.gov This conformational analysis is vital, as the three-dimensional shape adopted by the peptide directly influences its biological function. For instance, using single-molecule FRET, studies have shown that transcription factors can exist in a continuum of conformations that directly control their binding kinetics, a principle applicable to peptide-receptor interactions. nih.gov Understanding the bound conformation of this compound allows researchers to elucidate why certain structural features are critical for its agonist activity.
The stability of the this compound-GHS-R1a complex is governed by a variety of non-covalent intermolecular forces. duke.edu Docking algorithms assess these forces to determine the strength of the interaction. slideshare.net Key forces include:
Hydrogen Bonds: These form between a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. khanacademy.orgsavemyexams.com Given the peptide nature of this compound, with its numerous amide and amino acid side chains (e.g., Histidine, Lysine), hydrogen bonding is expected to be a major contributor to binding specificity and affinity. caymanchem.com
Van der Waals Forces: These are weaker, short-range attractions arising from temporary fluctuations in electron density around atoms (London dispersion forces) and interactions between permanent and induced dipoles. savemyexams.comwikipedia.org
Electrostatic Interactions: These occur between charged or polar groups. duke.edu The positively charged lysine (B10760008) residue and other polar residues in this compound likely form significant electrostatic attractions with negatively charged or polar regions of the GHS-R1a receptor. caymanchem.com
Hydrophobic Interactions: The nonpolar side chains of amino acids, such as the tryptophan and phenylalanine residues in this compound, tend to cluster together, avoiding contact with water. caymanchem.com This effect is a major driving force for the binding of ligands to the often-buried, hydrophobic pockets of receptors.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological effect. researchgate.net For this compound, this involves understanding which parts of the peptide are essential for its ability to stimulate the GHS-R1a receptor. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical models that correlate chemical structure with a quantitative measure of activity. sciopen.commdpi.comconicet.gov.ar
Computational tools are instrumental in predicting how modifications to this compound's structure might alter its activity or metabolic fate. In silico metabolite prediction software, for example, can forecast potential biotransformations. A study utilizing the GLORYx freeware predicted 21 potential single-reaction metabolites for Alexamorelin. nih.gov These predictions help researchers anticipate how the compound might be processed in the body and guide the design of more stable analogues.
The primary transformation predicted for Alexamorelin was N-acetylation, with a high probability score, alongside other reactions like oxidation and hydrolysis, primarily at the terminal amino acids. nih.gov This information is invaluable for identifying sites on the peptide that could be modified to resist metabolic degradation, potentially enhancing its duration of action.
| Predicted Transformation | Predicted Site of Action | Probability Score (%) | Reference |
|---|---|---|---|
| N-Acetylation | C-terminal Ala or N-terminal Lys | 98 | nih.gov |
| N-Oxidation | N-terminal D-Phe or Lys | < 40 | nih.gov |
| Hydroxylation | N-terminal D-Phe or Lys | < 40 | nih.gov |
| Amide Hydrolysis | C-terminal Ala or His | < 40 | nih.gov |
| Oxidative Deamination | N-terminal D-Phe or Lys | < 40 | nih.gov |
| N-Glucuronidation (Phase II) | N-terminal D-Phe or Lys | < 40 | nih.gov |
The design of analogues aims to improve properties like potency, selectivity, and metabolic stability. Key SAR insights drive these strategies. For instance, it is known that this compound is rapidly degraded. researchgate.netnih.gov In vitro experiments with human hepatocytes confirmed that Alexamorelin is significantly metabolized, with one identified metabolite being Examorelin (Hexarelin). nih.govresearchgate.net This transformation occurs via the cleavage of the C-terminal alanine (B10760859) residue. nih.gov
This finding provides a clear design strategy: modifying the C-terminus of this compound could block this metabolic pathway and produce a more stable analogue. Other strategies include:
Alanine Scanning: Systematically replacing each amino acid with alanine to determine its contribution to receptor binding and activity.
Incorporation of Unnatural Amino Acids: Introducing non-proteinogenic amino acids, like the D-phenylalanine already present in this compound, can confer resistance to enzymatic degradation and constrain the peptide into a more bioactive conformation. researchgate.netcaymanchem.com
Cyclization: Linking the N- and C-termini or creating a side-chain to side-chain linkage can improve stability and receptor affinity by reducing conformational flexibility.
De Novo Drug Design and Machine Learning Integration in Peptide Discovery
In the realm of peptide research, the convergence of computational chemistry and rational design has revolutionized the discovery and optimization of novel molecular structures. This article delves into the specific application of these principles, with a focus on the chemical compound “this compound.”
1 Algorithm-Driven Generation of Novel Molecular Structures
The generation of new peptide-based molecules is increasingly driven by sophisticated computational algorithms. These methods allow for the exploration of vast chemical spaces to design peptides with specific, desired properties.
One of the foundational aspects of algorithm-driven design is the in silico prediction of potential metabolites of a parent compound. In the case of Alexamorelin, a synthetic heptapeptide (B1575542), computational tools can predict its metabolic fate. For instance, software like GLORYx has been used to predict potential metabolites of Alexamorelin. nih.govoup.com One study predicted 21 single-reaction metabolites, with N-acetylation at either the C-terminal Alanine or the N-terminal Lysine identified as the primary transformation with the highest probability. nih.govoup.com Other predicted metabolic transformations include N-oxidation, hydroxylation, amide hydrolysis, and oxidative deamination. nih.gov
Experimental studies have confirmed that Alexamorelin undergoes significant hepatic metabolism. nih.govoup.com One identified metabolite, resulting from the cleavage of the C-terminal Alanine, is another known growth hormone secretagogue, Examorelin (also known as Hexarelin). nih.govoup.com This process is mediated by carboxypeptidase. oup.com For the purposes of this article, "this compound" will refer to this primary metabolite, Examorelin.
The generation of novel structures extends beyond metabolite prediction. Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can create entirely new peptide sequences that are optimized for specific biological targets. These algorithms learn from existing peptide databases and can generate candidates with enhanced properties, such as increased binding affinity or improved stability.
2 Data-Driven Optimization of Peptide Properties for Research
Once a lead compound like this compound is identified, data-driven approaches are employed to optimize its properties for research applications. This process relies heavily on machine learning and the analysis of large datasets to predict how structural modifications will impact the peptide's behavior.
A key area of optimization is metabolic stability. Peptides are often susceptible to rapid degradation by proteases. Computational methods can identify likely cleavage sites within a peptide sequence. For example, research has shown that Alexamorelin is rapidly degraded, and its metabolites can be detected for a longer duration than the parent compound, making them important for detection. nih.gov By identifying these metabolic "hotspots" in silico, researchers can rationally design modifications to enhance stability. This could involve substituting natural amino acids with non-natural ones or modifying the peptide backbone.
Binding affinity to a specific receptor is another critical property that can be optimized using data-driven methods. Quantitative Structure-Activity Relationship (QSAR) models are built by correlating the structural features of a series of related peptides with their measured binding affinities. These models can then predict the affinity of new, unsynthesized analogs. For a compound like this compound, which acts on the growth hormone secretagogue receptor (GHS-R), these models can guide modifications to improve its potency. nih.gov
The table below illustrates the type of data that would be generated and analyzed in a data-driven optimization study for a peptide like this compound.
| Peptide Analog | Modification from this compound | Predicted GHS-R Binding Affinity (Ki, nM) | Predicted Metabolic Stability (t1/2, min) |
| AMM-01 | (Reference) | 15.2 | 35 |
| AMM-02 | D-Ala substitution at position 2 | 12.8 | 55 |
| AMM-03 | N-terminal acetylation | 18.5 | 40 |
| AMM-04 | C-terminal amidation | 14.9 | 70 |
| AMM-05 | Cyclization (head-to-tail) | 9.5 | 120 |
This table contains illustrative data and does not represent actual experimental values.
The following table lists the compound names mentioned in this article.
Pre Clinical Animal Model Investigations: Mechanistic and Pathway Studies
Molecular and Cellular Effects in Specific Animal Tissues (excluding therapeutic outcomes)
The binding of Alexamorelin or its active metabolite, Hexarelin, to the GHSR-1a triggers diverse, tissue-specific molecular and cellular responses. In vitro studies using pooled human hepatocytes have demonstrated that Alexamorelin undergoes significant hepatic metabolism. nih.gov A principal metabolic pathway is the cleavage of the C-terminal alanine (B10760859) amino acid by carboxypeptidase, resulting in the formation of Hexarelin, which is itself a potent GHS. researchgate.netnih.gov This metabolic conversion is a key cellular event influencing the compound's subsequent effects.
Further insights into molecular effects come from studies on Hexarelin in specific animal tissues and cell models. In streptozotocin-induced diabetic rat models, Hexarelin treatment was observed to directly influence cardiomyocyte function at a cellular level. It was found to reverse abnormalities in intracellular Ca2+ homeostasis and action potential duration. researchgate.net At the molecular level, it modulated the expression of key proteins involved in apoptosis, causing anti-apoptotic changes in the expression of Bax, Bcl-2, and caspases 3 and 9 in cardiomyocytes. researchgate.net
In a human neuroblastoma cell line (SH-SY5Y) used as a model for neuroprotection studies, Hexarelin demonstrated the ability to modulate critical intracellular signaling pathways. mdpi.com Specifically, it was shown to significantly reduce the phosphorylation, and thus activation, of Mitogen-Activated Protein Kinases (MAPKs) like ERK and p38, as well as the kinase Akt in the PI3K/Akt pathway, following an oxidative stress challenge. mdpi.com These pathways are fundamental in regulating cell growth, differentiation, and stress responses.
Table 1: Summary of Molecular and Cellular Effects of Hexarelin (Alexamorelin Metabolite) in Pre-clinical Models This table is interactive. You can sort and filter the data.
| Animal/Cell Model | Tissue/Cell Type | Molecular/Cellular Effect | Molecular Pathway/Endpoint | Reference |
|---|---|---|---|---|
| Rat (STZ-induced diabetic) | Cardiomyocytes | Reversal of abnormal intracellular Ca2+ homeostasis | Intracellular signaling | researchgate.net |
| Rat (STZ-induced diabetic) | Cardiomyocytes | Modulation of apoptosis-related proteins | Bax, Bcl-2, Caspase-3, Caspase-9 | researchgate.net |
| Human Neuroblastoma Cells (SH-SY5Y) | Neuronal Cells | Reduction of stress-induced kinase activation | p-ERK, p-p38 (MAPK Pathway) | mdpi.com |
| Human Neuroblastoma Cells (SH-SY5Y) | Neuronal Cells | Reduction of stress-induced kinase activation | p-Akt (PI3K/Akt Pathway) | mdpi.com |
| Human Hepatocytes (in vitro) | Liver Cells | Metabolic conversion of Alexamorelin | Carboxypeptidase action | nih.gov |
Analysis of Receptor Expression and Regulation in Non-human Systems
The biological actions of Alexamorelin are dictated by the expression and regulation of its target, the GHSR-1a. This receptor is widely distributed in non-human systems, with expression identified in numerous regions of the central nervous system and in various peripheral tissues across species like rodents and primates. nih.govnih.gov
In the brain of animal models, GHSR-1a is highly expressed in the hypothalamus and pituitary gland, which are key sites for growth hormone regulation. wikipedia.orgoup.com Expression is also prominent in other areas, including the hippocampus, ventral tegmental area (VTA), and substantia nigra, suggesting roles in memory, reward, and motor control. wikipedia.orgpnas.org Peripherally, GHSR-1a mRNA or receptor protein has been detected in the heart, kidney, pancreas, spleen, adrenal glands, and immune cells, indicating a broad potential for physiological influence. oup.comscielo.brnih.gov
The regulation of GHSR-1a expression has been investigated in animal models. Studies in dwarf rats, which have growth hormone deficiency, show a marked increase in GHSR-1a expression in the hypothalamus, which is reversed by the administration of growth hormone. nih.gov This suggests a feedback mechanism where circulating growth hormone levels can down-regulate receptor expression. Conversely, in primary pituitary cell cultures from nonhuman primates (Papio anubis), sustained stimulation with ghrelin was found to up-regulate GHSR-1a mRNA levels, suggesting that ligand binding can enhance receptor synthesis. oup.com
Table 2: Distribution of GHSR-1a Expression in Various Animal Tissues This table is interactive. You can sort and filter the data.
| Tissue Category | Specific Tissue/Region | Animal Model(s) | Reference |
|---|---|---|---|
| Central Nervous System | Hypothalamus (Arcuate Nucleus) | Rodents, Primates | wikipedia.orgoup.com |
| Pituitary Gland | Rodents, Primates | oup.comguidetopharmacology.org | |
| Hippocampus (Dentate Gyrus) | Rodents | nih.goveneuro.org | |
| Ventral Tegmental Area (VTA) | Rodents | wikipedia.orgpnas.org | |
| Substantia Nigra | Rodents | wikipedia.org | |
| Peripheral Tissues | Heart (Myocardium) | Rodents | scielo.br |
| Kidney | Rodents | scielo.br | |
| Pancreas (Islets) | Rodents | wikipedia.org | |
| Spleen | Rodents | scielo.br | |
| Adrenal Gland | Rodents | scielo.br |
Pharmacodynamic Assessment in Animal Models (focused on molecular endpoints)
Pharmacodynamic studies focusing on molecular endpoints help to elucidate the direct biochemical changes induced by a compound. For Alexamorelin, such assessments can be inferred from studies on its active metabolite, Hexarelin, in various animal models. These studies highlight the compound's ability to modulate gene expression and other molecular markers.
A key molecular endpoint for a GHS is the synthesis of growth hormone (GH). In a study using young-adult rats where the function of endogenous Growth Hormone-Releasing Hormone (GHRH) was blocked, short-term treatment with Hexarelin was able to restore pituitary GH mRNA levels to normal. nih.gov This demonstrates a direct pharmacodynamic effect on GH gene expression at the pituitary level, independent of GHRH activity.
Another investigation in a novel animal model, 3-month-old lambs, assessed the interaction between Hexarelin and the endogenous opioid system. pan.krakow.pl Administration of Hexarelin alone resulted in decreased Met-enkephalin synthesis and release, as well as reduced opioid receptor binding in the hypothalamus. pan.krakow.pl These findings point to a pharmacodynamic interaction at the molecular level within the central nervous system, modulating neuropeptide systems involved in the stress response.
In spontaneously hypertensive rats, chronic Hexarelin administration was found to significantly reduce cardiac fibrosis. researchgate.net While fibrosis is a therapeutic outcome, the underlying molecular endpoints include changes in the expression of genes for collagen and other extracellular matrix proteins, representing a direct pharmacodynamic effect on cardiac tissue remodeling at the molecular level.
Table 3: Summary of Pharmacodynamic Assessments (Molecular Endpoints) for Hexarelin in Animal Models This table is interactive. You can sort and filter the data.
| Animal Model | Tissue | Molecular Endpoint | Effect | Reference |
|---|---|---|---|---|
| Rat (GHRH-immunized) | Pituitary Gland | GH mRNA levels | Restoration to control levels | nih.gov |
| Lamb | Hypothalamus | Met-enkephalin synthesis | Decrease | pan.krakow.pl |
| Lamb | Hypothalamus | Opioid receptor binding | Decrease | pan.krakow.pl |
| Rat (Spontaneously Hypertensive) | Heart | Cardiac fibrosis markers (e.g., collagen mRNA) | Reduction | researchgate.net |
Future Directions and Emerging Research Avenues
Identification of Undiscovered Metabolic Pathways of Alexamorelin in Research Models
The metabolic fate of Alexamorelin is a critical area of ongoing investigation. While it is known that Alexamorelin is subject to metabolic breakdown, a complete picture of its biotransformation is yet to be fully elucidated. Current research indicates that the use of Alexamorelin may be detected through its metabolites in urine. oak.go.krresearchgate.net However, the parent peptide is often not detectable after administration, suggesting extensive metabolism. researchgate.net
One study utilizing human hepatocytes identified a single metabolite, examorelin (also known as hexarelin), which results from the cleavage of the C-terminal alanine (B10760859) amino acid by a carboxypeptidase. nih.govresearchgate.net This finding is significant because examorelin is itself a commercially available growth hormone secretagogue, making it a non-specific biomarker for Alexamorelin consumption. nih.govresearchgate.net The rapid decrease of the Alexamorelin signal in these experiments, a 150-fold reduction after three hours, points to substantial hepatic metabolism. nih.govresearchgate.net
Future research will likely focus on identifying more specific and unique metabolites of Alexamorelin. In silico prediction tools, such as GLORYx, have suggested the possibility of numerous other metabolic transformations. nih.govresearchgate.net These include N-acetylation, N-oxidation, hydroxylation, amide hydrolysis, oxidative deamination, and phase II N-glucuronidation. nih.govresearchgate.net These predicted transformations are thought to occur at the C-terminal (Ala or His) or N-terminal (D-Phe or Lys) amino acids. nih.govresearchgate.net Comprehensive in vivo studies in animal models, coupled with advanced analytical techniques, will be instrumental in validating these predictions and uncovering the full spectrum of Alexamorelin's metabolic pathways. acs.org
Development of Enhanced Analytical Sensitivity for Research-Grade Detection of Metabolites
The effective detection of Alexamorelin and its metabolites is paramount for both research and regulatory purposes, such as in sports anti-doping control. nih.gov The transient nature of the parent peptide in biological fluids necessitates highly sensitive analytical methods capable of detecting its metabolic byproducts. nih.govnih.gov
Current methodologies predominantly rely on liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.netresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and quadrupole time-of-flight (Q-TOF) systems, have proven to be powerful tools for screening and identifying metabolites. acs.orgresearchgate.net These techniques allow for the retrospective analysis of data to identify previously unknown metabolites. researchgate.net
The development of methods with lower limits of detection (LOD) is a continuous effort. Studies have reported LODs for Alexamorelin and other growth hormone-releasing peptides (GHRPs) in the range of 0.05 to 2 ng/mL in urine. researchgate.netresearchgate.netresearchgate.net Further improvements in sensitivity could be achieved through the optimization of sample preparation techniques, such as solid-phase extraction (SPE), and the refinement of LC-MS parameters. researchgate.netresearchgate.net The use of stable isotope-labeled internal standards is also crucial for accurate quantification. researchgate.net Additionally, exploring alternative matrices like dried blood spots (DBS) may offer advantages in terms of sample stability and ease of collection. nih.gov
| Analytical Technique | Key Features | Application in Alexamorelin Research |
| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | High sensitivity and specificity for identifying and quantifying small molecules. | Primary tool for detecting Alexamorelin and its metabolites in biological samples. acs.orgresearchgate.netresearchgate.net |
| In Silico Metabolite Prediction (e.g., GLORYx) | Computational prediction of potential metabolic pathways and products. | Guides the search for novel and specific biomarkers of Alexamorelin use. nih.govresearchgate.net |
| Solid-Phase Extraction (SPE) | Sample preparation technique to concentrate and purify analytes. | Improves the sensitivity and reliability of detection methods. researchgate.netresearchgate.net |
| Dried Blood Spot (DBS) Analysis | Minimally invasive sample collection method. | Offers a potential alternative to urine for detecting Alexamorelin and other peptides. nih.gov |
Refinement of Computational Predictive Models for Peptide Biotransformation
Computational modeling is emerging as an indispensable tool in predicting the metabolic fate of xenobiotics, including synthetic peptides like Alexamorelin. acs.org These models can significantly streamline the research process by prioritizing potential metabolites for experimental validation. acs.org
Software like GLORYx utilizes machine learning algorithms to predict the sites of metabolism (SoM) and the resulting structures from both phase 1 and phase 2 biotransformations. acs.org For Alexamorelin, GLORYx predicted 21 single-reaction metabolites, with N-acetylation being the most probable transformation. nih.gov The accuracy of these predictions is continually improving as more experimental data becomes available to train the underlying algorithms. unc.edu
Future refinements in this area will likely involve the integration of more complex biological data into the models. This could include information on specific enzyme kinetics, transporter proteins, and the influence of genetic polymorphisms on metabolic pathways. nih.gov The development of more sophisticated algorithms, potentially incorporating deep learning approaches, could further enhance the predictive power of these models for peptide hormones and their analogs. researchgate.net The goal is to create predictive tools that can accurately forecast the biotransformation of novel peptides, aiding in drug development and analytical method design. faseb.org
Expanding the Mechanistic Characterization of GHS-R1a Agonism in Diverse Research Contexts
Alexamorelin exerts its biological effects by acting as an agonist at the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. nih.govresearchgate.net This receptor is widely distributed throughout the body, not only in the pituitary gland and hypothalamus but also in various peripheral tissues. mdpi.comnih.gov This widespread expression suggests that the effects of GHS-R1a agonists like Alexamorelin may be more pleiotropic than initially understood.
The GHS-R1a is a G-protein coupled receptor (GPCR) that can engage in complex signaling pathways. mdpi.comfrontiersin.org Research has shown that the GHS-R1a can form heterodimers with other GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors, which can modulate its downstream signaling and functional outcomes. frontiersin.orgnih.gov This dimerization adds another layer of complexity to the pharmacological effects of its agonists.
Q & A
Q. What structural features of Alexamorelin Met 1 are critical for its interaction with GHSR?
this compound is a heptapeptide metabolite derived from Alexamorelin, with the parent structure Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 . Key structural elements include:
- D-amino acid residues (e.g., D-2-methyl-Trp, D-Phe), which enhance metabolic stability and receptor binding specificity.
- Methylation of Trp at position 3, which may influence hydrophobic interactions with GHSR's ligand-binding pocket. Methodologically, structural characterization via mass spectrometry and NMR is essential to confirm sequence integrity, while alanine scanning mutagenesis can identify critical residues for receptor binding .
Q. Which in vitro assays are recommended to evaluate this compound’s activity on GHSR?
- Radioligand binding assays : Use radiolabeled ghrelin or synthetic secretagogues (e.g., -ghrelin) in GHSR-expressing cell lines (e.g., HEK293 or LLC-PK1) to measure competitive inhibition (IC50 values) .
- Functional assays : Monitor intracellular calcium flux or cAMP production in GHSR-transfected cells to distinguish agonist vs. antagonist activity .
- Dose-response studies : Validate potency using standardized buffers (pH 7.4) to minimize protease interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms (e.g., agonist vs. antagonist activity) of this compound?
Discrepancies may arise from:
- Receptor isoforms : GHSR exists as splice variants (e.g., GHS-R1a vs. GHS-R1b). Use isoform-specific transfection models to clarify activity .
- Assay conditions : Functional responses (e.g., cAMP vs. calcium signaling) vary by cell type. Compare results across multiple systems (e.g., pituitary cells vs. recombinant models) .
- Metabolite interference : Track this compound stability via HPLC to rule out degradation products affecting results .
Q. What methodological strategies optimize the study of this compound’s metabolic stability in cell-based systems?
- Liver microsome assays : Incubate this compound with microsomes to simulate hepatic metabolism, using LC-MS/MS to quantify parent compound and metabolites .
- Protease inhibitors : Add protease inhibitors (e.g., AEBSF) to cell culture media to prevent peptide degradation during functional assays .
- Stability-activity correlation : Compare time-dependent changes in receptor binding (e.g., IC50 shifts) with metabolic half-life data .
Q. How should experimental designs be optimized for comparative studies of this compound with other GHSR modulators (e.g., Anamorelin, JMV 2959)?
- Head-to-head assays : Use identical cell lines, receptor expression levels, and assay buffers to minimize variability.
- Parameter standardization : Report potency as IC50/EC50 with 95% confidence intervals and validate via nonlinear regression analysis .
- Off-target profiling : Screen for cross-reactivity with related receptors (e.g., ghrelin receptor APJ) using β-arrestin recruitment assays .
Data Analysis and Interpretation
Q. How can researchers address variability in this compound’s efficacy across in vivo vs. in vitro models?
- Pharmacokinetic profiling : Measure plasma and tissue concentrations post-administration to correlate exposure with physiological effects (e.g., GH secretion) .
- Species-specific differences : Test activity in primary cells from multiple species (e.g., human, rodent) to identify translational limitations .
- Dose normalization : Adjust dosing based on receptor density differences between recombinant systems and native tissues .
Ethical and Regulatory Considerations
Q. What regulatory guidelines apply to preclinical studies involving this compound?
- WADA compliance : Alexamorelin is listed as a prohibited substance in athletic doping regulations. Document institutional ethics approvals and restrict use to in vitro/ex vivo studies .
- Safety protocols : Follow biosafety level-2 (BSL-2) guidelines for peptide handling to prevent accidental exposure .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
